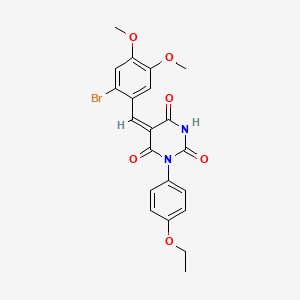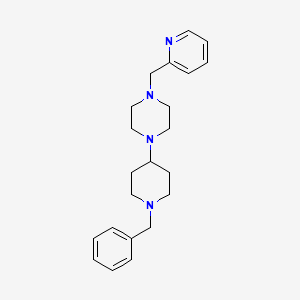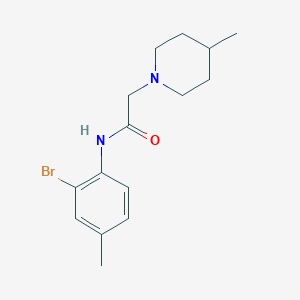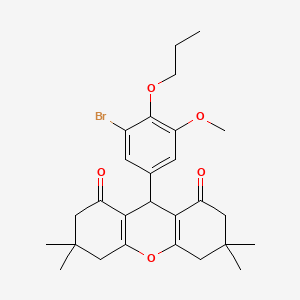![molecular formula C24H30N4O B4994439 4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide](/img/structure/B4994439.png)
4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide (referred to as Compound X) is a synthetic compound with potential therapeutic applications. It was first synthesized in 2006 by a team of chemists at a pharmaceutical company. Since then, Compound X has been the subject of various scientific studies to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. Specifically, Compound X is thought to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In cancer cells, Compound X has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. Additionally, Compound X has been shown to inhibit the migration and invasion of cancer cells, which are processes involved in the spread of cancer to other parts of the body. Inflammatory cells, Compound X has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its specificity for certain protein kinases, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, Compound X has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with in the lab. However, one limitation of using Compound X is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on Compound X. One area of interest is the development of more potent and selective inhibitors of the protein kinases targeted by Compound X. Additionally, there is interest in exploring the potential of Compound X as a therapeutic agent in other diseases, such as neurological disorders. Finally, there is potential for the development of new drug delivery systems that could improve the solubility and bioavailability of Compound X.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that starts with the reaction of 2-(1H-indol-1-yl)ethylamine with piperidine-4-carboxylic acid. The resulting product is then subjected to a series of chemical reactions, including amidation and N-alkylation, to produce Compound X. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that Compound X has anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancers. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[4-(2-indol-1-ylethylamino)piperidin-1-yl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-26(2)24(29)20-7-9-22(10-8-20)27-16-12-21(13-17-27)25-14-18-28-15-11-19-5-3-4-6-23(19)28/h3-11,15,21,25H,12-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPPFTXMSINHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2CCC(CC2)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B4994359.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)
![N-(3-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4994398.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4994409.png)
![ethyl [2,2,2-trifluoro-1-(1,3-thiazol-2-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4994416.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B4994432.png)

![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4994437.png)